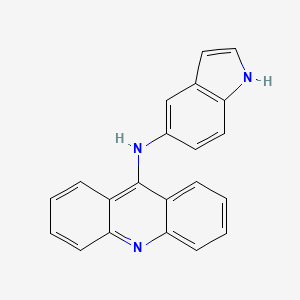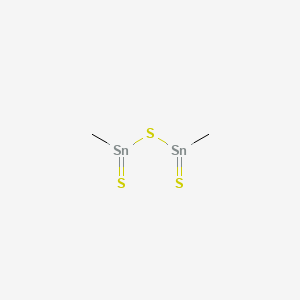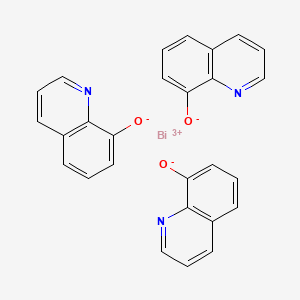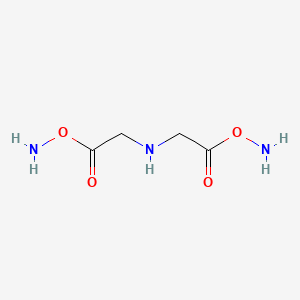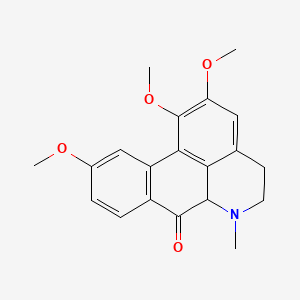
1,2,10-Trimethoxy-7-oxoaporphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,10-Trimethoxy-7-oxoaporphine is an aporphine alkaloid, a class of naturally occurring chemical compounds. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structure of this compound includes three methoxy groups and a ketone group, which contribute to its unique chemical behavior and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,10-Trimethoxy-7-oxoaporphine can be synthesized through various classical column chromatographic methods. The structure elucidation is primarily based on spectroscopic analysis, such as UV, NMR, and HR-ESI-MS . The synthetic route typically involves the extraction of the compound from natural sources, followed by purification and structural confirmation.
Industrial Production Methods
Industrial production of this compound is not well-documented, but it likely involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The process would require optimization to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,10-Trimethoxy-7-oxoaporphine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include derivatives with altered functional groups, which can exhibit different biological activities. For example, oxidation can introduce additional ketone groups, while reduction can convert ketones to alcohols.
Wissenschaftliche Forschungsanwendungen
1,2,10-Trimethoxy-7-oxoaporphine has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of aporphine alkaloids and their derivatives.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of 1,2,10-Trimethoxy-7-oxoaporphine involves targeting microtubules and mitochondria. The compound promotes tubulin polymerization into microtubules, disrupting the microtubule cytoskeleton network and causing cell cycle arrest in the G2/M phase. It also impairs mitochondrial bioenergetic function by causing ATP depletion and mitochondrial membrane depolarization. These effects lead to the activation of caspase-3 and caspase-9, triggering mitochondria-dependent apoptosis pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Trimethoxy-4,5-dioxo-6a,7-dehydroaporphine: Known for its cytotoxic activity against cancer cells.
8-Hydroxy-1,4,5-trimethoxy-7-oxoaporphine: Exhibits anticancer properties similar to 1,2,10-Trimethoxy-7-oxoaporphine.
Uniqueness
This compound is unique due to its specific combination of methoxy and ketone groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to simultaneously target microtubules and mitochondria sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
15562-42-2 |
|---|---|
Molekularformel |
C20H21NO4 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-7-one |
InChI |
InChI=1S/C20H21NO4/c1-21-8-7-11-9-15(24-3)20(25-4)17-14-10-12(23-2)5-6-13(14)19(22)18(21)16(11)17/h5-6,9-10,18H,7-8H2,1-4H3 |
InChI-Schlüssel |
NZCXSMMAVUXISH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1C(=O)C4=C3C=C(C=C4)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



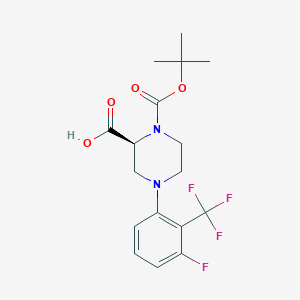

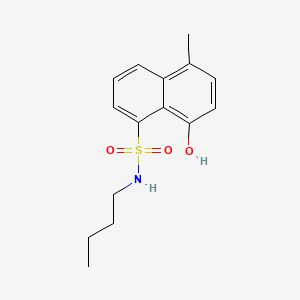


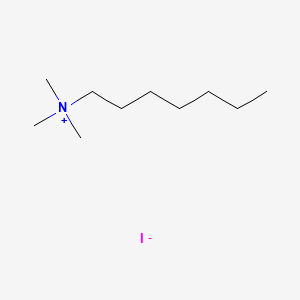
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
